![molecular formula C8H11NO3 B104026 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester CAS No. 57330-84-4](/img/structure/B104026.png)
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester
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Overview
Description
This compound is a derivative of pyridazine, which is a heterocycle containing two adjacent nitrogen atoms . It’s known to be a ‘privileged structure’ in medicinal chemistry and is utilized in many drug discovery programs . It’s also used in the synthesis of olaparib, an FDA-approved targeted therapy for cancer .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the El-Agrody group synthesized a related compound via the ring-closure reaction of 9-amino-8,9-dihydro-8-imino-7-methyl-6 H,7 H-1benzopyrano[3′,4′:5,6]-pyrano[2,3-d]-pyrimidine-6-one with TEOF in refluxing .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring with nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position of the ring . This structure is part of various complex compounds that exhibit diversified pharmacological activities .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These hybrids have been evaluated for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Antiviral Applications
Pyrimidine and its derivatives, which can be synthesized using this compound, have been proven to have antiviral activity .
Anticancer Applications
The compound has also been used in the synthesis of pyrimidine derivatives that have shown anticancer activity .
Antioxidant Applications
Pyrimidine derivatives synthesized using this compound have demonstrated antioxidant activity .
Antimicrobial Applications
The compound has been used in the synthesis of pyrimidine derivatives that have shown antimicrobial activity .
Synthesis of Drug Molecules and Natural Products
Dihydropyridine (DHP), which can be synthesized using this compound, is among the most beneficial scaffolds that have revolutionized pharmaceutical research . It has been used in the synthesis of several drug molecules and natural products .
BACE1 Inhibitors
4-cyanopyridine-3-carboxamides, which can be synthesized using this compound, have been used as BACE1 inhibitors .
Hypolipidemic Activity and Cardiomyocyte-Protective Effects
Compounds synthesized using this compound have been reported to have a broad spectrum of hypolipidemic activity and strong cardiomyocyte-protective effects .
Mechanism of Action
Target of Action
Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonds . The compound has a nearly planar conformation, and in the crystal, the molecules form chains propagating parallel to the a-axis through bifurcated hydrogen bonds between the NH group and the two carbonyl oxygen atoms .
Biochemical Pathways
It is suggested that the compound may be a potential inhibitor of the glycolytic process by which many cancer cells derive an appreciable proportion of their energy requirement .
Result of Action
The compound may exhibit antimicrobial activity . It is suggested that the compound may be a potential inhibitor of the glycolytic process by which many cancer cells derive an appreciable proportion of their energy requirement .
properties
IUPAC Name |
ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5H,2,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDNIENYXPYYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415631 |
Source
|
Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |
CAS RN |
57330-84-4 |
Source
|
Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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